2-Methylpentyl acetate

Catalog No.
S1895856
CAS No.
7789-99-3
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentyl acetate

CAS Number

7789-99-3

Product Name

2-Methylpentyl acetate

IUPAC Name

2-methylpentyl acetate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-5-7(2)6-10-8(3)9/h7H,4-6H2,1-3H3

InChI Key

UZTVUHTZGGZFCI-UHFFFAOYSA-N

SMILES

CCCC(C)COC(=O)C

Canonical SMILES

CCCC(C)COC(=O)C

2-Methylpentyl acetate is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2 and a molecular weight of approximately 144.21 g/mol. It is classified as an ester, specifically the acetate ester of 2-methylpentanol. The compound is known for its pleasant fruity odor, making it useful in various applications, particularly in the flavor and fragrance industries. The compound's International Chemical Identifier (CAS) number is 7789-99-3, and it is also referred to by several synonyms including 2-Methylamyl acetate and Acetic acid 2-methylpentyl ester .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 2-methylpentyl acetate can undergo hydrolysis to yield 2-methylpentanol and acetic acid. This reaction can be represented as follows:
2 Methylpentyl acetate+H2O2 Methylpentanol+Acetic acid\text{2 Methylpentyl acetate}+\text{H}_2\text{O}\rightarrow \text{2 Methylpentanol}+\text{Acetic acid}
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in a different ester and alcohol.
  • Dehydration: Under certain conditions, it may also undergo dehydration reactions to form alkenes.

There are several methods for synthesizing 2-methylpentyl acetate:

  • Esterification Reaction: The most common method involves the reaction between 2-methylpentanol and acetic acid in the presence of an acid catalyst (e.g., sulfuric acid). This method typically yields high purity levels of the ester.
    2 Methylpentanol+Acetic acidH2SO42 Methylpentyl acetate+H2O\text{2 Methylpentanol}+\text{Acetic acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Methylpentyl acetate}+\text{H}_2\text{O}
  • Transesterification: Another method involves transesterifying another ester with 2-methylpentanol, which can be done under basic or acidic conditions.
  • Direct Acetylation: This method involves treating 2-methylpentanol with acetyl chloride or acetic anhydride to form the acetate directly .

Due to its fruity aroma, 2-methylpentyl acetate finds applications in various fields:

  • Flavoring Agent: It is widely used in food products to impart fruity flavors.
  • Fragrance Industry: Employed in perfumes and scented products for its pleasant scent.
  • Solvent: Used in some industrial applications as a solvent due to its chemical properties.
  • Chemical Intermediate: Serves as a precursor in organic synthesis for producing other chemicals and compounds .

Research on interaction studies involving 2-methylpentyl acetate is limited but suggests that it may interact with various biological systems primarily through olfactory receptors due to its volatility and aroma profile. Its potential interactions with enzymes involved in metabolic processes could also be an area of interest for future studies .

Several compounds share structural similarities with 2-methylpentyl acetate. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Characteristics
Pentyl acetate628-63-7C5H10O2Commonly used as a solvent; fruity odor.
Isopentyl acetate123-92-2C5H10O2Used in flavoring; similar fruity scent.
3-Methylbutyl acetate623-85-0C6H12O2Slightly different structure; used in flavors.

Uniqueness of 2-Methylpentyl Acetate

What sets 2-methylpentyl acetate apart from these similar compounds is its specific chain length and branching structure, which contribute to its unique aroma profile and potential applications in flavoring and fragrance that may not be replicated by other esters. Its synthesis methods also allow for high purity levels beneficial for food-grade applications .

Structural Characteristics and Molecular Geometry

2-Methylpentyl acetate possesses a branched alkyl chain structure with the IUPAC name 2-methylpentyl acetate [3]. The compound's molecular structure can be represented by the SMILES notation CCCC(C)COC(=O)C, indicating a pentyl chain with a methyl branch at the second carbon position, terminated by an acetate functional group [3] [5]. The InChI representation InChI=1S/C8H16O2/c1-4-5-7(2)6-10-8(3)9/h7H,4-6H2,1-3H3 provides detailed structural information about the compound's connectivity [3] [5].

The molecular geometry around the carbonyl carbon follows typical ester characteristics, with the carbon-oxygen double bond exhibiting planar geometry due to sp² hybridization [1]. The ester linkage connects the branched 2-methylpentyl alcohol moiety to the acetyl group, creating a compound with both hydrophobic alkyl regions and a polar ester functional group [1] [2]. The presence of the methyl branch at the second carbon position introduces steric effects that influence the compound's overall three-dimensional conformation [3].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-methylpentyl acetate exhibits characteristic signals consistent with acetate ester compounds [6] [7]. The acetyl methyl group typically appears as a singlet around 2.05 parts per million, while the methylene protons adjacent to the oxygen atom resonate in the 4.1-4.3 parts per million region [6] [7]. The branched alkyl chain protons appear in the aliphatic region between 0.9-2.5 parts per million, with the methyl branch protons showing distinctive splitting patterns [6] [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 170 parts per million, characteristic of ester compounds [8]. The acetyl methyl carbon appears near 20 parts per million, while the aliphatic carbons of the pentyl chain resonate in the 10-50 parts per million range [8]. The branching methyl carbon and the carbon bearing the methyl substituent exhibit distinct chemical shifts that aid in structural confirmation [8].

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-methylpentyl acetate shows characteristic ester absorption bands [9] [10]. The carbonyl stretching vibration appears around 1740 cm⁻¹, typical of aliphatic ester compounds [9] [10]. Carbon-oxygen stretching vibrations are observed in the 1050-1250 cm⁻¹ region, while carbon-hydrogen stretching modes appear between 2800-3000 cm⁻¹ [9] [10]. These spectroscopic features are consistent with those reported for related acetate esters and provide definitive identification of the ester functional group [9] [10].

Ultraviolet-Visible Spectroscopy

Limited experimental data exists for the ultraviolet-visible spectroscopic properties of 2-methylpentyl acetate [11]. Like other simple acetate esters, the compound is expected to exhibit absorption in the ultraviolet region due to electronic transitions associated with the carbonyl chromophore [11]. The absence of extended conjugation limits the compound's absorption to shorter wavelengths, typical of saturated ester compounds [11].

Thermodynamic Properties (Boiling Point, Vapor Pressure, Enthalpy)

Boiling Point and Vapor Pressure

2-Methylpentyl acetate exhibits a boiling point of 160°C according to Tokyo Chemical Industry data, while alternative sources report 146°C [1] [12] [13] [14]. This variation may be attributed to different measurement conditions or purity levels [1] [12]. The compound's vapor pressure at room temperature is relatively low, consistent with its moderate molecular weight and ester functionality [13] [14].

The evaporation rate relative to diethyl ether (assigned a value of 1) is 24.2, indicating slower evaporation compared to the reference solvent [13] [14]. When compared to butyl acetate as the reference standard, 2-methylpentyl acetate shows an evaporation rate of 0.5, demonstrating its lower volatility relative to this common industrial solvent [13] [14].

Enthalpy Properties

The enthalpy of vaporization for 2-methylpentyl acetate can be estimated based on structure-activity relationships with similar ester compounds [15] [16]. Research on related acetate esters suggests enthalpies of vaporization in the range of 45-50 kilojoules per mole for compounds of similar molecular weight and structure [15] [16]. The branched alkyl chain structure influences the intermolecular forces and consequently affects the vaporization enthalpy [15] [16].

Solubility and Partition Coefficients

Aqueous Solubility

2-Methylpentyl acetate exhibits limited solubility in water, consistent with its ester structure and significant hydrocarbon content [17] [18] [19]. The compound's solubility behavior is comparable to other pentyl acetate isomers, with water solubility estimated at approximately 0.1% by mass at room temperature [19]. This low aqueous solubility reflects the hydrophobic nature of the branched pentyl chain [17] [18].

Organic Solvent Compatibility

The compound demonstrates good miscibility with most common organic solvents, including alcohols, ethers, and other ester compounds [19] [20]. This solubility profile makes it suitable for applications requiring organic solvent systems [19] [20]. The Hansen solubility parameters provide quantitative measures of solvent compatibility, with dispersive forces (δd) of 1.5 (cal/mL)^½, polar forces (δp) of 3.3 (cal/mL)^½, and hydrogen bonding forces (δh) of 7.4 (cal/mL)^½ [13] [14].

Partition Coefficients

The octanol-water partition coefficient represents a critical parameter for understanding the compound's lipophilic versus hydrophilic behavior [21] [22] [23]. Based on computational estimates, 2-methylpentyl acetate exhibits a log P value of approximately 1.99, indicating moderate lipophilicity [24]. This value suggests preferential partitioning into organic phases while maintaining some degree of water solubility [21] [22].

Stability and Reactivity Under Varied Conditions

Hydrolytic Stability

2-Methylpentyl acetate, like other acetate esters, exhibits susceptibility to hydrolysis under both acidic and basic conditions [25] [26] [27]. The hydrolysis reaction proceeds through different mechanisms depending on the catalytic conditions [26] [27] [28]. Under acidic conditions, the reaction follows an acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water [26] [27] [28].

In basic conditions, the hydrolysis proceeds through direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [28] [29] [30]. This base-catalyzed process, known as saponification, is typically irreversible due to the formation of carboxylate salts [28] [29] [30].

Thermal Stability

The compound demonstrates good thermal stability under normal storage conditions [31] [32]. Tokyo Chemical Industry recommends storage at room temperature, preferably below 15°C, to maintain optimal stability [31]. The compound remains stable when stored in tightly closed containers away from heat sources and strong oxidizing agents [31] [32].

Chemical Reactivity

2-Methylpentyl acetate exhibits typical ester reactivity patterns [25] [26] [33]. The compound can undergo transesterification reactions with other alcohols in the presence of acid or base catalysts [33] [34]. The ester bond is susceptible to nucleophilic attack, particularly by strong nucleophiles such as hydroxide ions or alkoxide ions [33] [34]. The branched structure of the alkyl chain may provide some steric hindrance that slightly reduces the rate of nucleophilic attack compared to linear acetate esters [34].

The compound's stability is maintained under neutral conditions and moderate temperatures, making it suitable for various applications where chemical inertness is desired [31] [32]. However, exposure to strong acids or bases, particularly at elevated temperatures, will result in hydrolysis to the corresponding carboxylic acid and alcohol [25] [26] [27].

PropertyValueConditionsReference
Molecular Weight144.21 g/molStandard conditions [1] [2]
Boiling Point160°C / 146°C1 atm [1] [12] [13]
Density0.87 g/cm³20°C [1] [35]
Flash Point47°CStandard conditions [1] [31]
Water Solubility~0.1% by massRoom temperature [19]
Log P (octanol-water)1.9925°C (estimated) [24]
Evaporation Rate24.2 (ether = 1)Room temperature [13] [14]
Hansen δd1.5 (cal/mL)^½25°C [13] [14]
Hansen δp3.3 (cal/mL)^½25°C [13] [14]
Hansen δh7.4 (cal/mL)^½25°C [13] [14]

Secondary alcohol 2-methyl-1-pentanol reacts with glacial acetic acid through a reversible condensation that eliminates water and forms 2-methylpentyl acetate. Because the alcohol is secondary, the reaction rate is slower than for primary analogues, but elevated temperatures and strong Brønsted acids supply sufficient activation energy.

  • Stoichiometry and mechanism

    • Nucleophilic attack of the alcohol oxygen on the protonated carbonyl of acetic acid creates a hemi-acetal intermediate followed by water release and re‐establishment of the carbonyl to furnish the ester [1].
    • Water suppression is compulsory to displace equilibrium toward ester formation; typical approaches include azeotropic removal with entrainers or in-situ dehydration using molecular sieves [1] [2].
  • Typical laboratory conditions

    • Reactant molar ratio (acetic acid : 2-methyl-1-pentanol) between 1.5 : 1 and 3 : 1 prevents alcohol depletion and compensates for equilibrium limitations [3].
    • Temperature range 100 °C – 120 °C ensures conversion exceeds 80% within four to six hours when 1%–2% (mass) sulfuric acid is employed as catalyst [3] [1].
    • Under identical acid loading, para-toluenesulfonic acid delivers comparable conversion but offers easier neutralisation and reduced corrosion [4].
ParameterLow valueHigh valueTypical pilot selectionSource
Temperature / °C90 [3]125 [1]110 [1]
Acid : Alcohol molar ratio1.5 : 1 [3]3 : 1 [1]2 : 1 [1]
Catalyst (mass %)0.5 [3]5.0 [4]2.0 [1]
Isolated ester yield / %68 [3]92 [1]88 [4]

Catalytic Systems and Reaction Optimization

A broad family of catalysts has been screened to shorten cycle times, enhance selectivity, or simplify downstream separation.

  • Strong mineral and organic acids

    • Sulfuric acid affords conversions above 90% at 110 °C but generates significant colored tars after repeated batches [3].
    • Para-toluenesulfonic acid offers equal activity with fewer side reactions and can be recycled after neutralisation and drying [4].
    • Hydrogen chloride shows markedly lower activity because the conjugate base has poorer nucleophilicity, giving only 38% conversion after 10 h at 60 °C [3].
  • Heteropoly-acid catalysts

    • Zinc-substituted germanium tungstic acid (Zn₀․₂₅H₃․₅GeW₁₂O₄₀) reaches 97.4% conversion and 50.3% sec-hexyl acetate selectivity at 90 °C in 12 h using a twofold stoichiometric excess of acetic acid [5].
    • The catalyst’s Brønsted acidity (0.88 mmol pyridine g⁻¹) exceeds that of its silicotungstic analogue, explaining superior turnover numbers [5].
  • Fixed-bed ion-exchange resins

    • Macroporous sulfonated styrene–divinylbenzene resins (for example Lewatit K 2629) provide 68% conversion at 80 °C with negligible leaching but require residence times above three hours [6].
    • Gel-type resins swell more strongly in polar media, so internal diffusion is slower; conversions fall to 36% under identical conditions [6].
Catalyst familyOptimum temperature / °CTime to >90% conversion / hRecyclability (cycles at >80% activity)Source
Sulfuric acid11040 (discard)22
Para-toluenesulfonic acid1104340
Zn-substituted heteropoly acid9012653
Macroporous sulfonated resin8032046

Green Chemistry Approaches (Solvent-Free and Biocatalysis)

Replacing corrosive acids or hazardous organic solvents aligns production with modern sustainability criteria.

  • Solvent-free acid catalysis

    • At 120 °C the alcohol–acid melt attains twenty-five centipoise viscosity, enabling vigorous agitation without dilution.
    • Using two percent sulfuric acid the neat system affords 91% yield in five hours, eliminating solvent recovery emissions [3].
  • Biocatalytic esterification

    • Lipase from Pseudomonas species (commercial designation Amano PS) selectively converts the (R)-enantiomer of 2-methyl-1-pentanol when vinyl acetate is the acyl donor, providing enantiomeric excess up to 0.98 for the remaining (S)-alcohol after 80% overall conversion [7].
    • Initial‐rate analysis yields maximum specific rates of twenty-eight millimoles per gram of enzyme per hour for the (R)-alcohol and thirteen millimoles per gram for the (S)-alcohol, highlighting intrinsic selectivity [7].
    • Ultrasonic intensification accelerates comparable secondary-alcohol esterifications, shortening reaction times by two-thirds because cavitation disperses microscopic reactant droplets and mitigates mass-transfer resistance [8].
Lipase systemAcyl donorTemperature / °CTime / hConversion / %Enantiomeric excess of residual alcoholSource
Pseudomonas lipase (free)Vinyl acetate3010800.98 [7]
Pseudomonas lipase (protein-coated microcrystals)Vinyl acetate50695[8]
Candida antarctica lipase (immobilised)Acetic anhydride40892[8]
  • Supercritical carbon dioxide
    • Although no dedicated data exist for the title ester, analogous secondary-alcohol acetylations proceed at forty megapascal and sixty degrees Celsius with product precipitating upon depressurisation, delivering solvent-free ester ready for finishing [2].

Industrial-Scale Production Challenges

Even with efficient catalysts, commercial manufacture faces thermodynamic, kinetic, and operability hurdles.

  • Equilibrium limitation

    • The esterification equilibrium constant for the structurally similar acetic acid–1-pentanol system ranges from 14.2 at 373 K to 12.8 at 398 K [1]. A comparable magnitude is expected for the 2-methyl analogue, implying that roughly twenty mol percent of reactants remain unconverted unless water is continuously removed.
  • Heat integration and energy demand

    • Conventional separation involves three columns (water removal, crude ester rectification, alcohol recycle). Total reboiler duty exceeds 4.8 megajoules per kilogram of finished ester [9].
    • Adoption of reactive distillation consolidates reaction and separation. Pilot studies on the n-hexyl acetate system (boiling point 171 °C) achieved 93.8% alcohol conversion and 99.5% bottom purity at one-third of the thermal duty because equilibrium is continuously shifted by overhead water withdrawal [2].
  • Mass transfer and hydraulic constraints

    • Packed reactive columns must accommodate simultaneous vapor–liquid counterflow and catalytic reaction. At laboratory scale a fifty-five-millimeter column (packing height 3.5 m) showed flooding at superficial vapor velocities above 0.25 m s⁻¹, limiting throughput [10].
    • In the pilot model (diameter 162 mm, packing height 11.6 m) catalyst loading quadrupled relative to feed, raising conversion but also producing one-hexene by dehydration of the alcohol; selectivity toward desired ester fell from 96.2% to 85.9% [2].
  • Materials of construction

    • Strong acids and elevated temperature demand corrosion-resistant alloys (for example grade three hundred and sixteen stainless steel). Heteropoly acids allow stainless steel operation at ninety degrees Celsius, avoiding glass-lined reactors and decreasing capital cost by roughly twenty-five percent [5].

By-product Analysis and Purification Techniques

By-productFormation pathwayTypical concentration in crude stream / % (mass)Principal removal stepReference
WaterStoichiometric condensation3 – 10 [1]Overhead decanter or azeotropic entrainer41
Unreacted 2-methyl-1-pentanolEquilibrium limitation1 – 5 [2]Bottom recycle to reactive column52
Acetic acidExcess feed0.5 – 2 [9]Side-draw neutralisation then extraction54
One-hexeneDehydration of secondary alcohol on acidic sites0.1 – 1 [2]Light-end distillation; vent to flare52
AcetaldehydeTautomerisation during vinyl acetate transesterification0.05 [7]Stripping with nitrogen or low-pressure flash47
  • Distillation sequences

    • A first column removes water with a minimal-boiling ester–water azeotrope; a second rectifies ester from higher-boiling alcohol residues; a third recovers alcohol for recycle [9].
    • Incorporating an organic–aqueous decanter between the first two columns allows reflux of the organic layer, cutting reboiler duty by forty-five percent [9].
  • Membrane dehydration

    • Pervaporation with hydrophilic zeolite seventy-five nanometre channels lowers water to under one hundred parts per million, preventing downstream ester hydrolysis during storage [1].
  • Polishing and odour control

    • Trace sulfur compounds from acid catalysts are removed through adsorption on activated carbon beds. Product specification for fragrance applications requires total sulfur below five parts per billion to avoid off-notes [11].
  • Waste valorisation

    • Organic aqueous still-bottoms rich in acetic acid and alcohol can be fed to anaerobic digesters where acetate is converted to biogas, lowering chemical oxygen demand by eighty-five percent relative to direct discharge [4].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

7789-99-3

General Manufacturing Information

1-Pentanol, 2-methyl-, 1-acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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